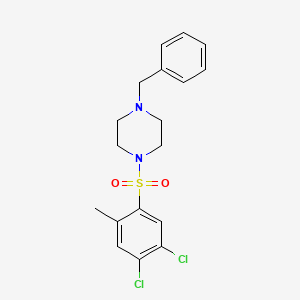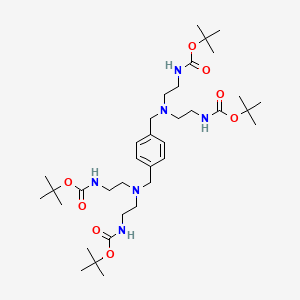
Ph-Bis(C1-N-(C2-NH-Boc)2)
Vue d'ensemble
Description
The compound “Ph-Bis(C1-N-(C2-NH-Boc)2)” is a complex organic molecule featuring multiple tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure suggests it may be used in peptide synthesis or as an intermediate in the preparation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Ph-Bis(C1-N-(C2-NH-Boc)2)” typically involves multiple steps, including the protection of amine groups with Boc anhydride and subsequent coupling reactions. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing automated systems to ensure precise control over reaction conditions. The use of flow microreactors can be particularly advantageous in industrial settings due to their scalability and ability to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The tert-butyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbamate or amine functionalities.
Substitution: The Boc groups can be substituted under acidic conditions to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used.
Reduction: Common reducing agents include LiAlH₄ and NaBH₄.
Substitution: Acidic conditions, such as treatment with HCl or TFA, can remove Boc groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of Boc groups yields free amines, while oxidation can lead to the formation of carbonyl compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amine functionalities during the assembly of complex peptides .
Biology
In biological research, the compound can be used to study the effects of protected amines on biological systems, providing insights into the role of amine functionalities in various biochemical processes .
Medicine
In medicinal chemistry, the compound may serve as an intermediate in the synthesis of pharmaceutical agents, particularly those involving peptide-based drugs .
Industry
In the chemical industry, the compound is used in the large-scale synthesis of complex organic molecules, benefiting from the stability and ease of removal of the Boc protecting groups .
Mécanisme D'action
The mechanism of action for this compound primarily involves the protection and deprotection of amine groups. The Boc groups protect the amines from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amines. This allows for the stepwise assembly of complex molecules, such as peptides, by selectively protecting and deprotecting specific functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-protected amines: These compounds also feature Boc groups protecting amine functionalities.
Carbamate esters: Similar in structure, these compounds have carbamate groups protecting various functionalities.
Uniqueness
The uniqueness of “Ph-Bis(C1-N-(C2-NH-Boc)2)” lies in its multiple Boc-protected amine groups, making it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial .
Propriétés
IUPAC Name |
tert-butyl N-[2-[[4-[[bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]methyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64N6O8/c1-33(2,3)47-29(43)37-17-21-41(22-18-38-30(44)48-34(4,5)6)25-27-13-15-28(16-14-27)26-42(23-19-39-31(45)49-35(7,8)9)24-20-40-32(46)50-36(10,11)12/h13-16H,17-26H2,1-12H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDDHCKPZHRECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)CC1=CC=C(C=C1)CN(CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


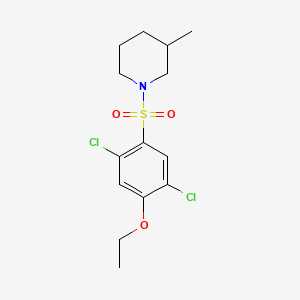


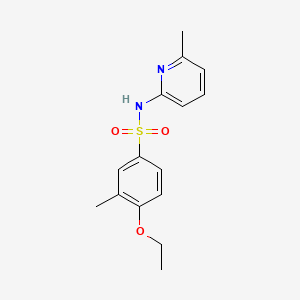
![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)
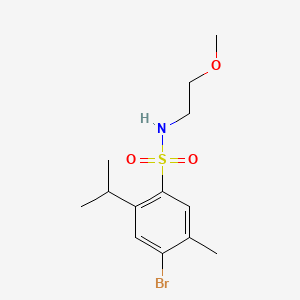
amine](/img/structure/B604870.png)
amine](/img/structure/B604872.png)
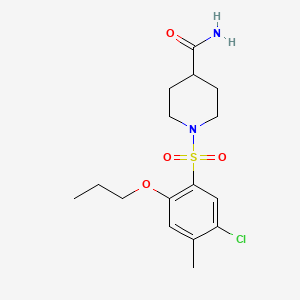
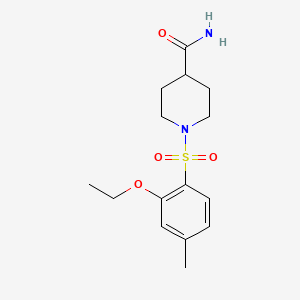
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
